
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine, also known as DPPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a molecular formula of C23H19N3 and a molecular weight of 349.42 g/mol.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine is not fully understood, but it is believed to involve the chelation of metal ions and the formation of stable complexes. 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been shown to bind to various metal ions such as copper, zinc, and iron, and to exhibit different spectroscopic properties depending on the metal ion complexed.
Biochemische Und Physiologische Effekte
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine can reduce tumor growth in animal models and exhibit low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine. One direction is to explore its potential applications in drug delivery systems and imaging agents. Another direction is to investigate its interactions with different metal ions and to develop new analytical methods for their determination. Furthermore, the development of new synthetic routes for 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine and its derivatives could lead to the discovery of new compounds with improved properties and activities.
Conclusion:
In conclusion, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine is a versatile compound with promising applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine and its derivatives could lead to the development of new materials, drugs, and analytical methods.
Synthesemethoden
The synthesis of 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine involves the reaction of 2,6-dipyridin-2-ylpyridine with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The reaction occurs under mild conditions and yields 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine as a yellow crystalline solid with high purity.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been found to exhibit promising antitumor, antibacterial, and antifungal activities. In materials science, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been used as a building block for the synthesis of luminescent materials and as a fluorescent probe for the detection of metal ions. In analytical chemistry, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been used as a chelating agent for the separation and determination of metal ions in complex matrices.
Eigenschaften
CAS-Nummer |
158014-69-8 |
|---|---|
Produktname |
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine |
Molekularformel |
C23H19N3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
4-(2,4-dimethylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C23H19N3/c1-16-9-10-19(17(2)13-16)18-14-22(20-7-3-5-11-24-20)26-23(15-18)21-8-4-6-12-25-21/h3-15H,1-2H3 |
InChI-Schlüssel |
AOIKEXZOZPOIBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C |
Synonyme |
4'-(2,4-DIMETHYLPHENYL)-2,2':6',2''-TERPYRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





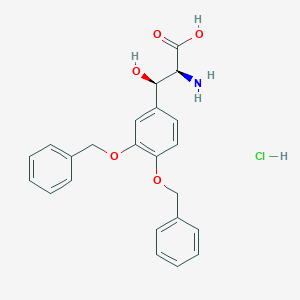
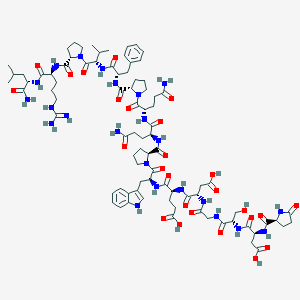

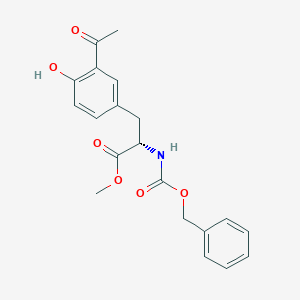


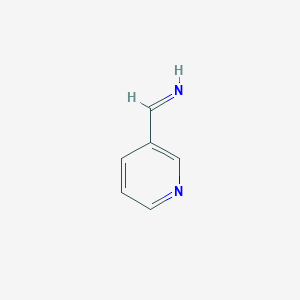
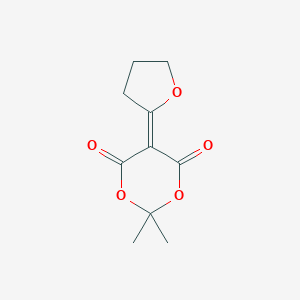
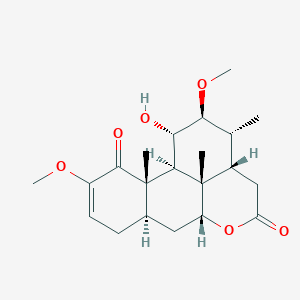
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
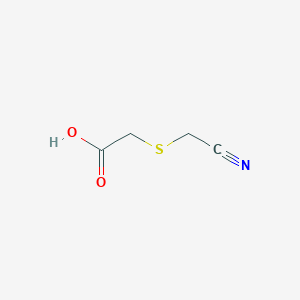
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)